molecular formula C24H27N3O4S B2826583 N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-24-6

N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2826583
CAS No.: 1005308-24-6
M. Wt: 453.56
InChI Key: DMKQBHGVTQTSTM-UHFFFAOYSA-N
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Description

This compound is a thiazole-based benzamide derivative characterized by:

  • A 4-butylphenylcarbamoylmethyl substituent at the 4-position of the thiazole ring, providing hydrophobicity and steric bulk.
  • A molecular framework designed for bioactivity modulation, likely targeting enzymes or receptors where the thiazole core and substituted benzamide play critical roles .

Properties

IUPAC Name

N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-4-5-6-16-7-10-18(11-8-16)25-22(28)14-19-15-32-24(26-19)27-23(29)17-9-12-20(30-2)21(13-17)31-3/h7-13,15H,4-6,14H2,1-3H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKQBHGVTQTSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted thiazole derivatives.

Scientific Research Applications

N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations

Key analogues and their distinguishing features:

Compound Name Substituent on Phenyl Group (Carbamoyl) Thiazole/Benzamide Modifications Molecular Weight (g/mol) Reference
Target Compound 4-butylphenyl 3,4-dimethoxybenzamide ~425–450*
N-(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide 2,3-dimethylphenyl 3,4-dimethoxybenzamide 425.50
N-(4-{[(2,6-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide 2,6-dimethylphenyl 3,4-dimethoxybenzamide 425.50
N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide 3-fluorophenyl 3,5-dimethoxybenzamide 415.44
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) Phenyl 4-chlorobenzamide ~300–320*

*Estimated based on structural similarity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-butylphenyl group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to analogues with smaller substituents (e.g., 3-fluorophenyl, logP ~2.8–3.2) .
  • Solubility : Bulky hydrophobic groups (e.g., 4-butylphenyl) may reduce aqueous solubility relative to dimethylphenyl or fluorophenyl analogues .
  • Metabolic Stability : Electron-donating methoxy groups (3,4-dimethoxy) could slow oxidative metabolism compared to halogenated derivatives (e.g., 4-chlorobenzamide in compound 5c) .

Biological Activity

N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring , a benzamide group , and a butylphenyl moiety . Its synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Introduction of the Butylphenyl Group : This is accomplished via nucleophilic substitution reactions.
  • Coupling with the Benzamide Group : The final step includes coupling the thiazole ring with the benzamide group using reagents like EDCI and DMAP to facilitate amide bond formation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast), SW480 (colon), and A549 (lung) through mechanisms like cell cycle arrest and apoptosis induction .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity.
  • Binding Affinity : The benzamide group may form hydrogen bonds with amino acid residues in protein active sites, enhancing binding affinity and disrupting normal cellular processes .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For example, one study reported that certain derivatives could arrest the cell cycle at the G2/M phase and induce apoptotic pathways through MTT assays and flow cytometry .
  • Antimicrobial Effects : Other studies have suggested that similar compounds possess antimicrobial properties, making them candidates for further drug development in treating infections.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialEffective against various pathogens
Enzyme InhibitionInhibits specific enzyme activity

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